molecular formula C14H14N2O2S B5703884 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide

Cat. No. B5703884
M. Wt: 274.34 g/mol
InChI Key: GBCYXYLMDORWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide is a chemical compound that belongs to the class of carbonic anhydrase inhibitors. This compound has gained significant attention in the scientific community due to its potential application in the treatment of various diseases.

Mechanism of Action

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide inhibits the activity of carbonic anhydrase by binding to its active site. Carbonic anhydrase plays a crucial role in the regulation of pH in various tissues and organs. Inhibition of this enzyme leads to a decrease in the production of bicarbonate ions, which results in a decrease in pH. This mechanism of action has been shown to be effective in the treatment of various diseases.
Biochemical and Physiological Effects:
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has been shown to have various biochemical and physiological effects. This compound has been shown to decrease intraocular pressure, which makes it a potential treatment for glaucoma. It has also been shown to have anticonvulsant activity, which makes it a potential treatment for epilepsy. In addition, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has been shown to inhibit the growth of cancer cells, which makes it a potential treatment for cancer.

Advantages and Limitations for Lab Experiments

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has high purity and yield. It has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. In addition, its potential toxicity and side effects need to be carefully evaluated before using it in experiments.

Future Directions

There are several future directions for the study of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide. One potential direction is to investigate its potential application in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more potent and selective carbonic anhydrase inhibitors based on the structure of this compound. In addition, the potential toxicity and side effects of this compound need to be further evaluated to determine its safety for clinical use.
Conclusion:
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide is a promising compound with potential application in the treatment of various diseases. Its mechanism of action as a carbonic anhydrase inhibitor has been well studied, and it has shown promising results in preclinical studies. However, more research is needed to determine its safety and efficacy for clinical use. The future directions for the study of this compound are numerous, and it has the potential to make a significant impact on the treatment of various diseases.

Synthesis Methods

The synthesis of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide involves the reaction of 3,5-dimethylaniline and carbon disulfide in the presence of sodium hydroxide. The resulting product is then reacted with 2-furoyl chloride to yield the final product. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has been extensively studied for its potential application in the treatment of various diseases. This compound has been shown to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. Carbonic anhydrase inhibitors have been used in the treatment of glaucoma, epilepsy, and cancer. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has shown promising results in preclinical studies for the treatment of these diseases.

properties

IUPAC Name

N-[(3,5-dimethylphenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-9-6-10(2)8-11(7-9)15-14(19)16-13(17)12-4-3-5-18-12/h3-8H,1-2H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCYXYLMDORWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-dimethylphenyl)carbamothioyl]furan-2-carboxamide

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